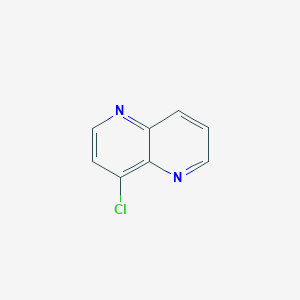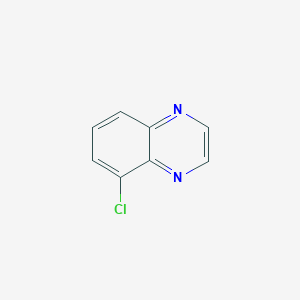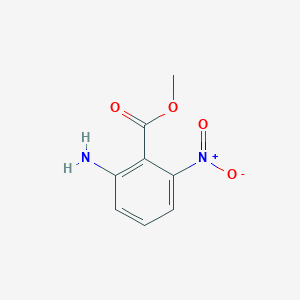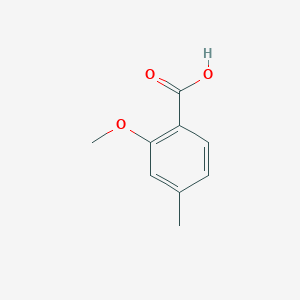
5-硝基-3H-苯并呋喃-2-酮
描述
5-Nitro-3H-benzofuran-2-one, also known as 5-nitrobenzofuran-2-one, is a heterocyclic organic compound. It is a five-membered aromatic ring structure with a nitro group attached to the 2-position. This compound has been studied extensively for its various properties, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In
科学研究应用
抗癌活性
苯并呋喃衍生物已被证明具有显著的抗癌特性。 研究表明,一些取代的苯并呋喃表现出显著的抗癌活性,某些化合物对各种癌细胞系表现出明显的细胞生长抑制作用 。这些化合物抑制癌细胞生长的能力使它们成为开发新型抗癌疗法的有希望的候选者。
抗真菌应用
苯并呋喃衍生物的抗真菌潜力,包括5-硝基-3H-苯并呋喃-2-酮,已被探索,并取得了有希望的结果。 这些化合物已针对各种真菌物种(如念珠菌、曲霉菌和新型隐球菌)进行了测试,显示出良好的抗真菌活性 。这表明它们有可能用作医疗治疗中的抗真菌剂。
抗氧化特性
苯并呋喃-2-酮衍生物已被合成并评估其抗氧化能力。自由基和抗氧化剂之间的相互作用在临床和营养研究中至关重要,因为氧化应激会导致多种慢性退行性疾病。 这些化合物的抗氧化活性已使用 DPPH 和循环伏安法等测定方法进行评估,表明它们可以作为工业制剂中目前使用的抗氧化剂的宝贵替代品 。
复杂苯并呋喃化合物的合成
已经开发出构建苯并呋喃环的创新方法,这对于合成复杂苯并呋喃化合物至关重要。这些方法包括独特的自由基环化级联和质子量子隧穿,这些方法可以实现高收率和更少的副反应。 合成化学的这些进步扩展了创造新型苯并呋喃基药物和材料的可能性 。
天然产物来源和药物前景
苯并呋喃化合物广泛分布于高等植物中,是某些药物和临床候选药物的主要来源。苯并呋喃环在重要天然产物和药物中的天然存在突出了它们在药物化学中的重要性。 苯并呋喃衍生物的广泛临床用途突出了其多样的药理活性以及作为药物先导的潜力 。
生物活性与结构关系
苯并呋喃衍生物的生物活性与结构之间的关系是一个关键的研究领域。了解这种关系可以导致开发具有靶向治疗潜能和最小副作用的化合物。 该领域的研究旨在通过探索苯并呋喃化合物的结构变化来优化其生物活性 。
作用机制
Target of Action
5-Nitro-3H-benzofuran-2-one, a derivative of benzofuran, has been shown to have strong biological activities Benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may target a variety of cellular components involved in these processes.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that 5-Nitro-3H-benzofuran-2-one may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, benzofuran compounds have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , indicating that they may influence pathways related to these processes.
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that 5-Nitro-3H-benzofuran-2-one may also have similar effects.
Action Environment
It is known that the biological activities of benzofuran derivatives can be influenced by various factors . Therefore, it is plausible that environmental factors could also influence the action of 5-Nitro-3H-benzofuran-2-one.
未来方向
Benzofuran compounds, including “5-Nitro-3H-benzofuran-2-one”, have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
生化分析
Biochemical Properties
5-Nitro-3H-benzofuran-2-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, 5-Nitro-3H-benzofuran-2-one can form complexes with proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 5-Nitro-3H-benzofuran-2-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Nitro-3H-benzofuran-2-one can modulate the activity of transcription factors, leading to changes in gene expression that promote cell survival and proliferation . Moreover, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 5-Nitro-3H-benzofuran-2-one exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, 5-Nitro-3H-benzofuran-2-one has been shown to inhibit the activity of certain kinases, which are critical for cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are key to understanding the compound’s biological activity.
Temporal Effects in Laboratory Settings
The effects of 5-Nitro-3H-benzofuran-2-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The long-term effects of 5-Nitro-3H-benzofuran-2-one on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cell behavior and function.
Dosage Effects in Animal Models
The effects of 5-Nitro-3H-benzofuran-2-one vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, 5-Nitro-3H-benzofuran-2-one can cause toxic effects, including cellular damage and apoptosis. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
5-Nitro-3H-benzofuran-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the metabolism of other compounds. For instance, 5-Nitro-3H-benzofuran-2-one can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These metabolic interactions are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-Nitro-3H-benzofuran-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, 5-Nitro-3H-benzofuran-2-one can bind to plasma proteins, influencing its distribution and bioavailability in the body.
Subcellular Localization
The subcellular localization of 5-Nitro-3H-benzofuran-2-one is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a significant role in directing 5-Nitro-3H-benzofuran-2-one to these compartments, thereby influencing its biological activity.
属性
IUPAC Name |
5-nitro-3H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8-4-5-3-6(9(11)12)1-2-7(5)13-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFONKIRKKMJQLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345064 | |
| Record name | 5-Nitro-3H-benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21997-23-9 | |
| Record name | 5-Nitro-2(3H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21997-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-3H-benzofuran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2(3H)-Benzofuranone, 5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one in chemical synthesis?
A: 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one is a crucial intermediate in the multi-step synthesis of 2-butyl-5-nitrobenzofuran [, , ]. This compound is achieved through a sequence of hydrolysis, decarboxylation, and cyclization reactions when heated in an acidic environment.
Q2: How is 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one synthesized?
A: This compound is synthesized by reacting 5-Nitro-3H-benzofuran-2-one with pentanoic anhydride and a salt of pentanoic acid, potentially in the presence of pentanoic acid itself. The reaction ideally occurs at a controlled temperature of 30°C. Following this, the reaction mixture undergoes acidification, leading to the isolation of the desired 3-(1-hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one product [, , ].
Q3: What is the connection between 2-butyl-5-nitrobenzofuran and pharmaceuticals?
A: 2-butyl-5-nitrobenzofuran serves as a key intermediate in the production of dronedarone []. Dronedarone is an antiarrhythmic medication used in the treatment of certain heart rhythm disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





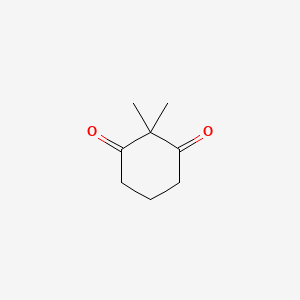

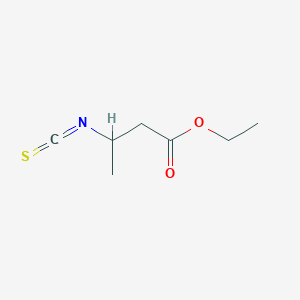

![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)
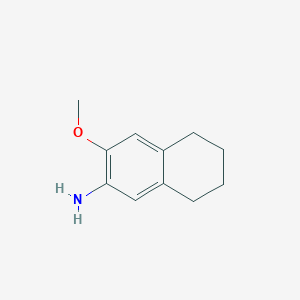
![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)
